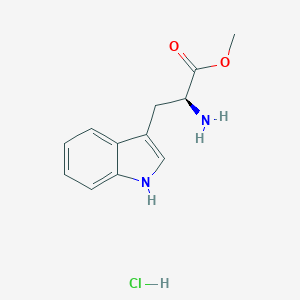

L-Tryptophan methyl ester hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFNGGQRDXFYMM-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10226219 | |

| Record name | Methyl tryptophanate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7524-52-9 | |

| Record name | L-Tryptophan, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7524-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl tryptophanate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007524529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl tryptophanate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-tryptophanate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL TRYPTOPHANATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU62O6861L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context of Tryptophan Derivatives in Chemical Biology Research

The story of tryptophan derivatives in research begins with the discovery of L-tryptophan itself in 1901 by British biochemists Frederick Gowland Hopkins and Sydney W. Cole, who isolated it from the milk protein casein. acs.org This discovery opened the door to understanding its fundamental role as one of the essential amino acids required for protein synthesis in humans. acs.orgnih.gov Early research focused on its metabolic pathways, revealing it to be a biochemical precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin, which are crucial for mood and sleep regulation. acs.orgchemimpex.com

The progression of organic chemistry, particularly in the mid-20th century, spurred the development of methods to synthesize and modify amino acids for deeper study. The chemical synthesis of peptides, for instance, required strategies to protect reactive functional groups on amino acids to ensure the formation of the correct peptide bonds. wikipedia.org This necessity led to the creation of various amino acid derivatives, including esters like L-tryptophan methyl ester. The esterification of the carboxylic acid group and the protection of the amino group were pivotal advancements that enabled the controlled, stepwise assembly of peptide chains, a cornerstone of modern chemical biology. wikipedia.orgunt.edu These derivatives became essential tools in both solution-phase and the later-developed solid-phase peptide synthesis (SPPS), allowing researchers to construct complex peptides and proteins with precision. wikipedia.orgunt.edupeptide.com

Significance of L Tryptophan Methyl Ester Hydrochloride As a Versatile Research Intermediate

L-Tryptophan methyl ester hydrochloride is widely recognized as a crucial intermediate in organic synthesis due to its unique structural features and enhanced chemical properties. nordmann.globalacs.org The protection of the carboxylic acid as a methyl ester and the formation of a hydrochloride salt at the amino group provide stability and improve solubility in various organic solvents, facilitating its use in a range of chemical reactions. acs.orgchemicalbook.com

One of its primary roles is as a building block in peptide synthesis. sigmaaldrich.com By temporarily blocking the carboxylic acid group, the methyl ester allows the amino group to be coupled with the carboxyl group of another amino acid, forming a peptide bond. ekb.eg This strategy is fundamental to creating specific peptide sequences for research into protein function, drug discovery, and biomaterials.

Beyond peptide chemistry, its structure makes it a valuable starting material for synthesizing more complex heterocyclic compounds and pharmaceutical agents. nordmann.globalgoogle.com The indole (B1671886) ring of the tryptophan side chain is a common motif in many biologically active natural products and synthetic drugs. nih.govchim.it Researchers utilize this compound as a scaffold to build upon, modifying the indole ring or using the amino acid backbone to construct novel molecules with potential therapeutic properties. biosynth.comresearchgate.net For example, it serves as an intermediate in the synthesis of benzodiazepine (B76468) receptor ligands and has been used in the total synthesis of tadalafil. biosynth.comresearchgate.net

The physical properties of the compound have been systematically studied to optimize its use in industrial processes. Research into its solubility in various pure solvents is essential for designing crystallization and separation processes, which are critical for its purification and large-scale production. acs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 7524-52-9 |

| Molecular Formula | C₁₂H₁₅ClN₂O₂ |

| Molecular Weight | 254.71 g/mol |

| Melting Point | 218-220 °C |

| Appearance | White to light yellow powder/crystal |

| Optical Activity | [α]20/D +18° (c = 5 in methanol) |

This table is based on data from multiple sources. sigmaaldrich.comsigmaaldrich.com

Overview of Contemporary Research Domains and Applications

Methodologies for this compound Preparation

The synthesis of this compound from its parent amino acid, L-tryptophan, is a fundamental process in organic chemistry. The primary transformation is the esterification of the carboxylic acid functional group. Several established methods are employed to achieve this conversion efficiently.

Esterification Reactions of L-Tryptophan

The direct esterification of L-tryptophan with methanol is the most common route to obtaining its methyl ester. This reaction requires an acid catalyst to activate the carboxylic acid and to simultaneously protect the α-amino group as a hydrochloride salt, preventing self-polymerization.

One of the most widely used methods is the Fischer-Speier esterification , which involves reacting L-tryptophan with methanol in the presence of a strong acid. Common reagents for this purpose include thionyl chloride (SOCl₂), hydrogen chloride (HCl) gas, and trimethylchlorosilane (TMSCl).

Thionyl Chloride/Methanol System : In this procedure, L-tryptophan is suspended in chilled, anhydrous methanol, and thionyl chloride is added dropwise. The thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion. The final product is obtained as a white solid after the removal of solvent and excess reagents. rsc.org

Trimethylchlorosilane/Methanol System : This method offers a milder and more convenient alternative. google.com L-tryptophan is reacted with a mixture of trimethylchlorosilane and methanol at room temperature. google.com This system is effective for a wide range of amino acids, including aromatic and aliphatic ones, and provides the desired product in high yield and purity. google.com The reaction is often complete within 15 hours, after which the product is isolated by evaporation and purification. google.com

Hydrogen Chloride Gas/Methanol System : Another approach involves passing hydrogen chloride gas through a suspension of L-tryptophan in a suitable solvent, forming L-tryptophan hydrochloride. This intermediate is then esterified by refluxing with an alcohol like methanol. An azeotropic distillation can be used to remove the water generated during the reaction, which drives the equilibrium towards the product, thus promoting esterification. google.com

| Method | Reagents | Key Conditions | Reported Yield | Reference |

| Thionyl Chloride | L-Tryptophan, Methanol, Thionyl Chloride (SOCl₂) | Reflux for 2 hours | >90% | rsc.org |

| Trimethylchlorosilane | L-Tryptophan, Methanol, Trimethylchlorosilane (TMSCl) | Room temperature, ~15 hours | 90-91% | google.com |

| Hydrogen Chloride | L-Tryptophan, Methanol, HCl gas, Organic Amine (catalyst) | Room temp (HCl addition), then reflux (esterification) | 81% | google.com |

Dehydrochlorination Processes under Varied Conditions

While the primary synthesis yields the hydrochloride salt, some applications require the free base, L-Tryptophan methyl ester. The conversion of the hydrochloride salt to the free ester is achieved through a dehydrochlorination (or neutralization) process under basic conditions. This step involves the removal of the hydrogen chloride from the amino group.

Several methods are available for this transformation:

Aqueous Ammonia (B1221849) : Treating an aqueous solution of this compound with aqueous ammonia (typically 33% v/v) until the pH reaches approximately 9 effectively neutralizes the salt, precipitating the free ester. rsc.org

Sodium Hydroxide (B78521) : A carefully controlled addition of a strong base like sodium hydroxide at low temperatures can also be used. However, this method carries the risk of partially hydrolyzing the methyl ester back to the carboxylic acid if conditions are not strictly monitored.

Triethylamine (B128534) : In organic solvents, a tertiary amine like triethylamine can be added to the this compound solution. This reaction forms triethylammonium (B8662869) chloride, which can often be filtered off, leaving the free ester in solution for subsequent reaction steps.

The choice of method depends on the desired purity, scale, and the subsequent use of the free ester.

Process Optimization and Industrial Scalability Considerations

For the synthesis of this compound to be viable on an industrial scale, process optimization is crucial. Key considerations include cost, safety, efficiency, and environmental impact.

The method employing hydrogen chloride gas and an organic amine catalyst in a suitable solvent has been developed with industrial production in mind. google.com Its advantages include the use of relatively low-cost materials, a high conversion ratio, and simpler post-processing. google.com A significant feature of this process is the ability to recycle the mother liquor, which contains unreacted starting materials and the catalyst, for subsequent batches. This recycling can be performed multiple times (e.g., more than 5 times), which substantially improves material efficiency and reduces waste. google.com Furthermore, by avoiding highly toxic and reactive reagents like thionyl chloride, which requires low-temperature handling and has poor atom economy, this process is safer and more environmentally friendly, making it well-suited for large-scale manufacturing. google.com

The trimethylchlorosilane/methanol method is also advantageous for scalability due to its mild, room-temperature reaction conditions, short reaction route (one-step), and high yields, which simplify the operational requirements and enhance safety and environmental protection. google.com

Utilization in Peptide Synthesis Methodologies

This compound is a fundamental building block in the synthesis of peptides. scientificlabs.co.uk The protection of the carboxylic acid as a methyl ester and the amine as a hydrochloride salt allows for controlled, stepwise formation of peptide bonds. ekb.egnih.govspringernature.com

Solution-Phase Peptide Synthesis Applications

In solution-phase peptide synthesis (SPPS), this compound serves as the C-terminal starting material or as a component in a peptide fragment. sigmaaldrich.com The hydrochloride salt is typically neutralized in situ or in a separate step to free the amine group for coupling with an N-protected amino acid. This coupling reaction is mediated by a coupling agent (e.g., HBTU, DCC) to form a dipeptide. slideshare.net

The methyl ester group protecting the C-terminus is stable under the conditions required for coupling and for the removal of many common N-terminal protecting groups (like Boc or Fmoc). slideshare.net This orthogonality is a cornerstone of peptide synthesis strategy. ekb.eg After the peptide chain has been assembled, the methyl ester can be hydrolyzed, typically under basic conditions (saponification), to reveal the C-terminal carboxylic acid of the final peptide. acs.org Its role is critical in the synthesis of various dipeptides and larger, complex molecules like Tadalafil. scientificlabs.co.ukresearchgate.net

Solid-Phase Peptide Synthesis Reagents

While direct use on a solid support is less common than for its N-protected counterparts (e.g., Fmoc-Trp-OH), this compound is a crucial precursor for preparing the derivatives needed for solid-phase peptide synthesis (SPPS). masterorganicchemistry.com

In a typical SPPS workflow, amino acids are added sequentially to a growing peptide chain anchored to a solid resin. masterorganicchemistry.com For this, the amino acid must have its α-amino group protected (e.g., with Fmoc or Boc) and its carboxyl group activated. This compound can be N-protected (for example, with a Trityl group) after neutralization of the amine. csic.es The resulting N-protected methyl ester can then be hydrolyzed to the free acid, creating the N-protected amino acid building block (e.g., Trt-Trp-OH) ready for activation and coupling in an SPPS cycle. csic.es Therefore, it serves as a readily available and stable starting material for the synthesis of the specialized, protected amino acid derivatives that are the workhorses of modern automated peptide synthesis. csic.es

Derivatization and Site-Specific Functionalization of the Indole Moiety

The indole ring of L-tryptophan methyl ester is a nucleophilic heterocycle that can undergo various electrophilic substitution reactions. Protecting the α-amino and carboxylic acid groups allows for selective modification of the indole nucleus, enabling the synthesis of a wide array of tryptophan analogues.

Regioselective Nitration Studies on Protected L-Tryptophan Methyl Ester

Direct nitration of unprotected L-tryptophan often leads to a mixture of products and modest yields. nih.gov However, by employing protected derivatives of L-tryptophan methyl ester, regioselective nitration can be achieved with high efficiency. The choice of reaction conditions, particularly the solvent, plays a crucial role in directing the position of nitration on the indole ring. nih.govnih.govcapes.gov.brsigmaaldrich.com

Research has shown that the nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester can be selectively directed to either the 2- or 6-position of the indole ring. nih.govnih.govcapes.gov.brsigmaaldrich.com When the reaction is conducted in acetic anhydride (B1165640) at 0°C using nitric acid, the major product is Nα-trifluoroacetyl-2-nitro-L-tryptophan methyl ester, obtained in a 67% yield. nih.govnih.govcapes.gov.brsigmaaldrich.com This selectivity is attributed to the formation of a less reactive nitrating agent in this solvent system.

Conversely, performing the nitration in trifluoroacetic acid at the same temperature (0°C) results in the preferential formation of Nα-trifluoroacetyl-6-nitro-L-tryptophan methyl ester in 69% yield. nih.govnih.govcapes.gov.brsigmaaldrich.com The strongly acidic medium of trifluoroacetic acid generates a more potent electrophile, the nitronium ion, which favors substitution at the less sterically hindered 6-position of the indole's benzene (B151609) ring. nih.gov These nitro-derivatives are valuable intermediates, as the nitro group can be readily converted to other functional groups, expanding the synthetic utility of these tryptophan analogues. nih.gov For instance, they can be used in the synthesis of molecules for photoaffinity labeling. nih.gov

| Reaction Condition | Major Product | Yield | Reference |

|---|---|---|---|

| HNO₃ in Acetic Anhydride, 0°C | Nα-trifluoroacetyl-2-nitro-L-tryptophan methyl ester | 67% | nih.govnih.govcapes.gov.brsigmaaldrich.com |

| HNO₃ in Trifluoroacetic Acid, 0°C | Nα-trifluoroacetyl-6-nitro-L-tryptophan methyl ester | 69% | nih.govnih.govcapes.gov.brsigmaaldrich.com |

Halogenation Reactions and Analog Synthesis

Halogenated tryptophan derivatives are of significant interest due to their presence in various marine natural products and their potential biological activities. nih.govresearchgate.net The direct halogenation of L-tryptophan methyl ester provides a route to these valuable analogues.

One approach involves the use of N-halosuccinimides. For example, the reaction of L-tryptophan methyl ester with N-chlorosuccinimide (NCS) can yield 2-chlorotryptophan (B1646554) methyl ester. mdpi.com Similarly, N-bromosuccinimide (NBS) has been employed for the bromination of the indole ring, although this can sometimes lead to a lack of regioselectivity, with bromination occurring at multiple positions, such as C5 and C6. mdpi.com The stereoselective formation of an oxindole (B195798) ring, a key feature in some natural products, can be achieved by reacting an appropriate indole precursor with N-bromosuccinimide. nih.govacs.org

Enzymatic methods also offer a green and highly specific alternative for the synthesis of halogenated tryptophans. nih.govnih.gov Flavin-dependent halogenases (FDHs) can catalyze the regioselective halogenation of tryptophan at specific positions, such as C6 or C7, using simple halide salts. nih.gov For instance, the tryptophan 6-halogenase SttH and the tryptophan 7-halogenase RebH have been identified as efficient enzymes for the chlorination and bromination of tryptophan. nih.gov

| Reagent/Enzyme | Product | Reference |

|---|---|---|

| N-Chlorosuccinimide (NCS) | 2-Chlorotryptophan methyl ester | mdpi.com |

| N-Bromosuccinimide (NBS) | 5- and 6-Bromotryptophan derivatives | mdpi.com |

| SttH (Tryptophan 6-halogenase) | 6-Halogenated tryptophan | nih.gov |

| RebH (Tryptophan 7-halogenase) | 7-Halogenated tryptophan | nih.gov |

N-Substitution Reactions and Their Synthetic Utility

The nitrogen atom of the indole ring in L-tryptophan methyl ester can undergo substitution reactions, providing another avenue for derivatization. These N-substituted analogues are valuable for probing biological interactions and for the synthesis of complex molecules.

A common strategy for N-substitution involves deprotonation of the indole nitrogen with a strong base, followed by reaction with an electrophile. For example, N-alkylation can be achieved using sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide, such as 1,4-dibromobutane. analis.com.my This particular reaction has been utilized in the synthesis of bivalent β-carboline derivatives. analis.com.my

Another important transformation is the N-acylation reaction. For instance, the reaction with trifluoroacetic anhydride can lead to the formation of N-trifluoroacetyl derivatives, which, as discussed earlier, are key intermediates in regioselective nitration reactions. nih.govnih.gov The protection of the indole nitrogen is often a crucial step to control the reactivity of the indole ring during subsequent chemical transformations.

Applications in Complex Molecule Synthesis and Natural Product Analogues

The derivatized forms of L-tryptophan methyl ester are instrumental in the total synthesis of various complex natural products and their analogues, many of which exhibit significant biological activities.

Total Synthesis of Spirotryprostatin Alkaloids

Spirotryprostatin alkaloids, such as spirotryprostatin A and B, are a class of natural products characterized by a unique spirocyclic indoledionepiperazine scaffold. nih.gov Several total syntheses of these compounds have utilized L-tryptophan methyl ester as a key starting material. mdpi.comnih.govacs.org

One synthetic strategy involves an intramolecular N-acyliminium ion spirocyclic cyclization. mdpi.com In this approach, L-tryptophan methyl ester is first converted to a 2-halotryptophan ester, for example, by reaction with N-chlorosuccinimide. mdpi.com Condensation with an aldehyde, such as isovaleraldehyde, forms an imine intermediate, which then undergoes cyclization to form the spiro-center. mdpi.com

Another biomimetic approach focuses on the oxidative rearrangement of an indole precursor to form the characteristic spirooxindole ring system. nih.govacs.org This transformation can be stereoselectively accomplished using N-bromosuccinimide prior to the formation of the diketopiperazine ring. nih.govacs.org These syntheses highlight the utility of L-tryptophan methyl ester in constructing the complex and stereochemically rich core of spirotryprostatin alkaloids.

Synthesis of Beta-Carboline Derivatives

β-Carboline alkaloids are a large family of natural and synthetic compounds with a wide range of pharmacological properties. nih.govnih.gov The Pictet-Spengler reaction is a cornerstone in the synthesis of the β-carboline skeleton, and L-tryptophan methyl ester is a frequently employed starting material. nih.govnih.govchemeurope.comwikipedia.org

This reaction involves the condensation of L-tryptophan methyl ester with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydro-β-carboline. chemeurope.comwikipedia.org The stereochemical outcome of the reaction, yielding either cis or trans diastereomers with respect to the newly formed chiral center at C-1 and the existing one at C-3, can often be controlled by the reaction conditions. chemeurope.comnih.gov For instance, kinetic control at lower temperatures tends to favor the cis product. chemeurope.com

A variety of aldehydes and ketones can be used in the Pictet-Spengler reaction with L-tryptophan methyl ester, leading to a diverse array of substituted β-carbolines. nih.govnih.gov For example, condensation with formaldehyde (B43269) followed by dehydrogenation and hydrolysis has been used in the synthesis of the marine alkaloid stolonine C. nih.gov Similarly, reaction with N-acetylindole-3-carboxaldehyde is a key step in the synthesis of eudistomin U. nih.gov The resulting tetrahydro-β-carboline can be further modified, for instance, by aromatization of the C-ring to yield the fully aromatic β-carboline core. analis.com.mynih.gov

| Reactant with L-Tryptophan Methyl Ester | Resulting β-Carboline Derivative/Intermediate | Target Natural Product/Analogue | Reference |

|---|---|---|---|

| Formaldehyde | Tetrahydro-β-carboline intermediate | Stolonine C | nih.gov |

| N-acetylindole-3-carboxaldehyde | Tetrahydro-β-carboline ester | Eudistomin U | nih.gov |

| Aryl methyl ketones | 1-Aryl-1-methyl-1,2,3,4-tetrahydro-β-carbolines | Substituted β-carboline analogues | nih.gov |

Synthesis of Pharmaceutical Agents (e.g., Tadalafil and its Analogues)

This compound is a crucial starting material in the synthesis of various pharmaceutical agents, most notably Tadalafil. A method for synthesizing Tadalafil from this compound has been developed, offering a cost-effective alternative to syntheses starting from the more expensive D-tryptophan methyl ester hydrochloride. google.com This process leverages the ability to induce chiral inversion at the ortho-position of the ester group under basic conditions and the reversible nature of the Pictet-Spengler reaction. google.com The synthesis involves several steps, including the Pictet-Spengler reaction with piperonal, followed by chloroacetylation and cyclization with methylamine. google.comacgpubs.org

| Parameter | Value/Description | Reference |

|---|---|---|

| Starting Material | This compound | google.com |

| Key Reaction | Pictet-Spengler reaction | google.com |

| Overall Yield | 42.3% (in a 7-step synthesis) | researchgate.net |

| Key Transformations | Base-catalyzed and acid-catalyzed epimerizations | researchgate.net |

Synthesis of Alpha-Methyl Tryptophan Derivatives

These derivatives are valuable for various research purposes. For instance, α-methyl-L-tryptophan is used as a tracer in positron emission tomography (PET) to study serotonin synthesis in the brain. nih.gov The α-methyl group prevents the molecule from being incorporated into proteins and makes it resistant to metabolism by monoamine oxidase, allowing for clearer imaging of the serotonin pathway. wikipedia.org

| Step | Description | Key Reagents/Enzymes | Reference |

|---|---|---|---|

| 1 | α-methylation | Lithium enolate of the Schiff base of L-tryptophan methyl ester | nih.gov |

| 2 | Hydrolysis | 1N HCl | nih.gov |

| 3 | Enzymatic Resolution | α-chymotrypsin | nih.gov |

| Overall Yield | 33% | nih.gov |

Conjugation with Bioactive Moieties (e.g., N-(β-Elemene-13-yl)tryptophan methyl ester)

The conjugation of L-tryptophan methyl ester with other bioactive molecules is a strategy employed to enhance therapeutic properties. An example of this is the synthesis of N-(β-Elemene-13-yl)tryptophan methyl ester (ETME). nih.gov β-elemene is a natural product with known antitumor activity, and its conjugation to tryptophan methyl ester aims to improve this activity. nih.gov

Research has shown that ETME can induce apoptosis in human leukemia cells. nih.gov This effect is linked to the production of hydrogen peroxide, a decrease in mitochondrial membrane potential, and the activation of caspase-3. nih.gov Furthermore, ETME exhibits synergistic effects when combined with arsenic trioxide, a drug used in the treatment of acute promyelocytic leukemia, by enhancing the production of hydrogen peroxide. nih.gov This highlights the potential of using L-tryptophan methyl ester as a scaffold to create novel therapeutic agents with improved efficacy.

Stereoselective Transformations and Chiral Resolution Strategies

The stereochemistry of tryptophan derivatives is often critical to their biological activity. Therefore, methods for stereoselective synthesis and chiral resolution are of paramount importance.

Asymmetric Pictet-Spengler Reactions with D-Tryptophan Methyl Ester

The Pictet-Spengler reaction is a powerful tool for the synthesis of β-carbolines. nih.gov When using chiral starting materials like D-tryptophan methyl ester, the reaction can be highly stereoselective. The choice of solvent has been found to significantly influence the stereochemical outcome of the Pictet-Spengler reaction between D-tryptophan methyl ester hydrochloride and piperonal. researchgate.netcapes.gov.br For instance, using nitromethane (B149229) or acetonitrile as the solvent can lead to a high stereoselectivity with a cis/trans ratio of up to 99:1. researchgate.net This high selectivity is attributed to the difference in solubility between the cis and trans products in the chosen solvent. researchgate.net

This stereoselectivity is crucial in the synthesis of drugs like Tadalafil, where a specific diastereomer is required for its therapeutic effect. researchgate.netscilit.com The ability to control the stereochemistry through reaction conditions allows for a more efficient synthesis of the desired active pharmaceutical ingredient. nih.gov

Enzymatic Resolution Techniques for Enantiopure Derivatives

Enzymatic resolution is a widely used technique for obtaining enantiomerically pure compounds. As mentioned previously, α-chymotrypsin can be used for the enantioselective hydrolysis of the L-methyl ester of D,L-α-methyl tryptophan, yielding enantiomerically pure α-methyl-L-tryptophan. nih.govresearchgate.net This method provides a practical route to large quantities of the desired L-enantiomer. nih.gov

Tryptophanase is another enzyme that has been utilized in the synthesis of labeled L-tryptophan derivatives. It catalyzes the coupling of methylated indole moieties with S-methyl-L-cysteine to produce various methylated L-tryptophan isotopomers labeled with deuterium (B1214612) and tritium (B154650). nih.gov These enzymatic methods offer high selectivity and are often performed under mild conditions, making them attractive for the synthesis of sensitive and valuable compounds.

Crystallization-Induced Asymmetric Transformations

Crystallization-induced asymmetric transformation (CIAT) is a powerful technique for obtaining a single stereoisomer from a mixture of epimers in solution. acs.org This process relies on the selective crystallization of one diastereomer from a solution where the diastereomers are in equilibrium. A highly stereoselective Pictet-Spengler reaction of D-tryptophan methyl ester hydrochloride with various aldehydes has been achieved through a CIAT process. researchgate.net

This method involves performing the reaction in a mixed solvent system, such as nitromethane and toluene, where fine-tuning the solvent ratio is crucial for achieving high yields and stereoselectivities. researchgate.net The principle behind this is that the less soluble diastereomer crystallizes out of the solution, shifting the equilibrium towards its formation, ultimately leading to a high yield of the desired stereoisomer. researchgate.net Spontaneous asymmetric resolution has also been observed in the co-crystallization of D,L-tryptophan with D,L-asparagine, where the enantiomeric excess of tryptophan in the crystals correlates with that of asparagine. nih.gov

Advanced Computational Chemistry Approaches

Beyond static quantum chemical calculations, more advanced computational methods are employed to study the dynamic behavior and electronic structure of L-tryptophan methyl ester and its analogues.

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational dynamics of biomolecules, including peptides containing tryptophan derivatives. researchgate.net These simulations can provide insights into the structural flexibility and stability of peptides over time. nih.gov

The application of MD simulations extends to studying the effects of environmental factors, such as temperature, on the stability of proteins containing tryptophan. nih.gov These simulations can reveal how interactions, such as hydrogen bonds and salt bridges, contribute to the balance between protein rigidity and flexibility at different temperatures. nih.gov

To gain a more profound understanding of the electronic factors governing conformational preferences, researchers utilize advanced computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. researchgate.net

QTAIM: This method allows for the analysis of the electron density topology to characterize the nature of chemical bonds and non-covalent interactions within a molecule.

NBO Analysis: NBO analysis provides a framework for understanding delocalization effects, such as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals.

Solution Behavior and Crystallization Science of L Tryptophan Methyl Ester Hydrochloride

Solubility Studies in Multicomponent Solvent Systems

The solubility of a pharmaceutical intermediate is a critical parameter that influences the efficiency of crystallization, which is a key purification step. researchgate.net

The solubility of L-Tryptophan methyl ester hydrochloride has been experimentally determined in a range of pure solvents at temperatures from 283.15 K to 323.15 K. acs.org A static gravimetric method was employed to measure the solubility in twelve different solvents: methanol (B129727), water, ethanol, n-propanol, n-butanol, isobutanol, sec-butanol, isopropanol, propanone, 2-butanone, ethyl acetate, and acetonitrile (B52724). figshare.com

The experimental data reveals that the solubility of this compound increases with a rise in temperature across all tested solvents. acs.orgfigshare.com At a constant temperature of 298.2 K, the mole fraction solubility varies significantly among the solvents. acs.org The highest solubility is observed in methanol, followed by water and ethanol, while the lowest solubility is found in acetonitrile and ethyl acetate. acs.orgfigshare.com

Mole Fraction Solubility of this compound at 298.2 K

| Solvent | Mole Fraction (mol/mol) |

|---|---|

| Methanol | 0.033403 |

| Water | 0.011939 |

| Ethanol | 0.007368 |

| n-Propanol | 0.003708 |

| n-Butanol | 0.002632 |

| Isobutanol | 0.001716 |

| sec-Butanol | 0.001651 |

| Isopropanol | 0.001573 |

| Propanone | 0.000605 |

| 2-Butanone | 0.000401 |

| Ethyl Acetate | 0.000074 |

| Acetonitrile | 0.000065 |

Data sourced from the Journal of Chemical & Engineering Data. acs.org

The observed solubility trends can be attributed to several key factors, including empirical solvent polarity parameters (ET(30)), hydrogen bonding capabilities, and cohesive energy density. acs.orgfigshare.com The high solubility in protic solvents like methanol and water suggests that hydrogen bonding plays a significant role in the dissolution process. The cohesive energy density of the solvent also influences its ability to overcome the lattice energy of the solid solute.

To correlate the experimental solubility data, several thermodynamic models have been employed, including the modified Apelblat model, the Nonrandom Two Liquid (NRTL) model, and the Margules model. acs.orgfigshare.com These models are essential for predicting solubility at different temperatures and for process design and optimization. The applicability of these models was evaluated using the Akaike Information Criterion (AIC) to determine the best fit for the experimental data. acs.org

The NRTL model was utilized to calculate the mixing thermodynamic characteristics of this compound in the selected solvents. acs.orgfigshare.com The results of this analysis indicated that the mixing process is spontaneous and primarily driven by entropy. acs.org This understanding of the thermodynamics of mixing is crucial for designing and controlling the crystallization process.

Crystallization and Separation Processes for Pharmaceutical Intermediates

The data and models derived from solubility studies are fundamental to the development of efficient crystallization and separation processes for pharmaceutical intermediates like this compound. acs.orgfigshare.com

The design of a crystallization process for this compound requires careful consideration of several factors. The choice of solvent is critical, as it directly impacts yield and purity. acs.org The solubility data helps in selecting an appropriate solvent or solvent mixture that provides a good balance between high solubility at elevated temperatures and low solubility at lower temperatures to maximize the yield upon cooling crystallization. mdpi.com

Furthermore, understanding the thermodynamic properties of the solution, such as the Gibbs free energy, enthalpy, and entropy of mixing, provides insights into the driving forces of crystallization. acs.org This knowledge aids in controlling the nucleation and growth of crystals, which in turn determines the final crystal size distribution and morphology, crucial attributes for downstream processing and product quality. mdpi.com

Strategies for Polymorph Screening and Control

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry. Different polymorphs of the same compound can exhibit varying physicochemical properties, including solubility, stability, and bioavailability. For this compound, an important intermediate in pharmaceutical synthesis, controlling polymorphism is essential to ensure consistent quality and performance of the final active pharmaceutical ingredient (API).

Polymorph screening for this compound involves a systematic search for different crystalline forms by varying crystallization conditions. The goal is to identify all accessible polymorphs and to determine their relative stabilities and the conditions under which each form is preferentially obtained. A comprehensive screening process is crucial to mitigate the risk of an unstable polymorph converting to a more stable form during storage or processing, which could alter the drug's properties.

A variety of techniques are employed in polymorph screening. High-throughput screening (HTS) methods are often utilized to rapidly test a wide range of crystallization conditions. These methods typically involve the use of small-scale crystallization platforms that can accommodate numerous experiments in parallel.

Key parameters that are systematically varied during polymorph screening of a compound like this compound include:

Solvent: The choice of solvent is a primary factor influencing which polymorphic form crystallizes. Solvents with different polarities, hydrogen bonding capabilities, and other properties can stabilize different crystal lattices. A diverse range of solvents should be screened to maximize the chances of discovering new polymorphs.

Supersaturation: The level of supersaturation and the rate at which it is achieved can dictate which polymorph nucleates and grows. Different methods of generating supersaturation, such as cooling, evaporation, or the addition of an anti-solvent, can lead to different polymorphic outcomes.

Temperature: Temperature affects both solubility and the kinetics of nucleation and crystal growth. Crystallization at different temperatures can favor the formation of different polymorphs.

Additives: The presence of impurities or specifically added excipients can inhibit or promote the formation of certain polymorphs.

Once different polymorphs are identified, they are characterized using a suite of analytical techniques, including:

X-ray Powder Diffraction (XRPD): This is the primary technique for identifying and distinguishing between different crystalline forms based on their unique diffraction patterns.

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting points and transition temperatures of different polymorphs, providing information about their relative thermodynamic stabilities.

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymorphs and to identify any solvates or hydrates.

Spectroscopy (FTIR, Raman): Vibrational spectroscopy can detect differences in the molecular environment and intermolecular interactions between polymorphs.

Control over the desired polymorphic form of this compound is typically achieved by carefully defining the crystallization process parameters. Seeding with crystals of the desired polymorph is a common strategy to ensure that it is the form that crystallizes. The process must be robust and reproducible to guarantee the consistent production of the desired polymorph.

Rational Design of Resolution-Based Crystallization Approaches

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: this compound and D-Tryptophan methyl ester hydrochloride. In many pharmaceutical applications, only one enantiomer is therapeutically active, while the other may be inactive or even cause undesirable side effects. Consequently, the separation of enantiomers, a process known as chiral resolution, is of paramount importance.

Crystallization-based methods are among the most widely used techniques for chiral resolution on an industrial scale due to their cost-effectiveness and scalability. The rational design of a resolution-based crystallization process for a racemic mixture of tryptophan methyl ester hydrochloride would depend on the nature of the solid-state packing of the enantiomers. There are three main types of crystalline solids formed by chiral molecules:

Conglomerate: A mechanical mixture of crystals of the pure enantiomers. Conglomerates can be separated by preferential crystallization, where seeding with a crystal of the desired enantiomer induces its crystallization from a supersaturated racemic solution.

Racemic Compound (Racemate): A 1:1 stoichiometric compound of the two enantiomers in the crystal lattice. Most racemic compounds cannot be separated by direct crystallization. In such cases, a chiral resolving agent is typically used to form a pair of diastereomers, which have different physical properties and can be separated by crystallization.

Solid Solution (Pseudoracemate): The two enantiomers are randomly distributed within the same crystal lattice. Solid solutions are generally difficult to separate by crystallization.

The first step in designing a crystallization-based resolution is to determine the type of solid formed by the racemic mixture. This is often accomplished by constructing a binary phase diagram of the two enantiomers.

For a compound like tryptophan methyl ester, if it forms a conglomerate, preferential crystallization can be employed. This process involves:

Preparing a supersaturated solution of the racemic mixture.

Seeding the solution with crystals of the desired enantiomer (e.g., this compound).

Allowing the seeded enantiomer to crystallize until the solution becomes saturated with it.

Separating the crystals before the other enantiomer begins to crystallize.

If the racemic mixture forms a racemic compound, diastereomeric resolution is the preferred method. This involves:

Reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.

Exploiting the different solubilities of the diastereomers to selectively crystallize one of them.

Separating the crystallized diastereomer and then liberating the desired enantiomer from the resolving agent.

Another approach is enzymatic resolution . For instance, the enzyme α-chymotrypsin can selectively hydrolyze the L-enantiomer of a racemic mixture of tryptophan methyl ester, leaving the D-enantiomer unreacted. The resulting L-tryptophan and the unreacted D-tryptophan methyl ester

Biological and Biomedical Research Applications of L Tryptophan Methyl Ester Hydrochloride Derivatives

Role in Neuropharmacology and Neurotransmitter Pathways Research

The central role of L-tryptophan as the metabolic precursor to the neurotransmitter serotonin (B10506) places its derivatives at the forefront of neuropharmacological research. Scientists utilize these compounds to explore the intricacies of neurotransmitter synthesis and function.

L-Tryptophan is an essential amino acid that serves as the initial substrate for the synthesis of serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter for mood and sleep regulation. chemimpex.comyoutube.comfrontiersin.org The metabolic conversion process begins when the enzyme tryptophan hydroxylase converts tryptophan into 5-hydroxytryptophan (B29612) (5-HTP). youtube.comyoutube.com Subsequently, the enzyme aromatic L-amino acid decarboxylase metabolizes 5-HTP into serotonin. youtube.comyoutube.com

L-Tryptophan methyl ester hydrochloride, as a derivative of L-tryptophan, is recognized for its role as a precursor in this pathway. chemimpex.combiosynth.com Its structure facilitates its use in research focused on serotonin production and its effects on brain function. The modification of the carboxyl group to a methyl ester can alter the molecule's transport characteristics, which is a key area of investigation for understanding how precursor availability affects serotonin levels in the brain.

Table 1: Key Molecules in the Serotonin Synthesis Pathway

| Compound | Role | Enzyme |

| L-Tryptophan | Initial Precursor | Tryptophan Hydroxylase |

| 5-Hydroxytryptophan (5-HTP) | Intermediate | Aromatic L-amino acid decarboxylase |

| Serotonin (5-HT) | Final Neurotransmitter | N/A |

Derivatives of L-tryptophan are instrumental in studies aimed at modulating neurotransmitter systems to understand their role in behavior and neurological conditions. By either promoting or inhibiting serotonin synthesis, researchers can probe the functional consequences of altered 5-HT levels.

For instance, studies have utilized compounds like para-chlorophenylalanine (PCPA) methyl ester hydrochloride, a potent inhibitor of tryptophan hydroxylase, to deplete serotonin levels. nih.gov This pharmacological tool allows researchers to investigate the effects of reduced serotonin on cognitive functions such as reversal learning in animal models. nih.gov Such studies have provided insights into the role of serotonin in cognitive flexibility. nih.gov Conversely, the administration of precursor derivatives like L-tryptophan methyl ester is employed in research to explore the enhancement of serotonin production and its potential influence on mood and sleep-related pathways. chemimpex.com These investigations help to clarify the complex relationship between the tryptophan metabolic pathway and neurological functions.

Evaluation of Biological Activities and Cytotoxic Effects of Derivatives

The structural scaffold of L-tryptophan has been a foundation for the synthesis of novel compounds with potential therapeutic activities. Researchers have developed and tested a wide array of derivatives for their efficacy against various diseases, including cancer, parasitic infections, and microbial pathogens.

The investigation of tryptophan derivatives has extended into oncology, where the unique metabolic dependencies of cancer cells present opportunities for targeted therapies.

Research has shown that this compound exhibits anti-tumor activity against the MDA-MB-231 human breast cancer cell line. biosynth.com Furthermore, other synthesized cyclic-tryptophan derivatives have demonstrated the ability to reduce the size and spread of cancerous tumors in research models of breast cancer. biomedpharmajournal.org

In the context of leukemia, the focus has been on the tryptophan metabolic pathway, particularly the kynurenine (B1673888) pathway. nih.govnih.gov Leukemia cells often exhibit altered tryptophan metabolism, which can contribute to immune evasion. nih.gov For example, increased levels of kynurenine metabolites can activate the aryl hydrocarbon receptor (AHR) pathway, which helps cancer cells adapt to the tumor microenvironment and suppresses the anti-tumor activity of T-cells. nih.gov This has led to research into targeting enzymes in this pathway, such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2), as a strategy to disrupt tumor growth and enhance immune responses. nih.govnih.gov

Table 2: Investigated Anti-Tumor Activities of Tryptophan Derivatives

| Derivative Type | Cancer Model | Investigated Effect |

| This compound | Breast Cancer (MDA-MB-231 cells) | Inhibition of cell proliferation biosynth.com |

| Cyclic-Tryptophan Derivatives | Breast Cancer | Reduction in tumor size and spread biomedpharmajournal.org |

| Tryptophan Metabolism Inhibitors (e.g., IDO1 inhibitors) | Leukemia | Overcoming immune evasion by blocking the kynurenine pathway nih.govnih.gov |

Derivatives of L-tryptophan have shown promise as anti-parasitic agents, particularly against the protozoan parasite Trypanosoma brucei, the causative agent of African sleeping sickness.

A study investigating various tryptophan derivatives found that the methyl esterification of these compounds generally increased their trypanocidal activity against T. brucei. nih.gov In this research, seven free acid forms of tryptophan derivatives and their corresponding methyl esters were evaluated. The results indicated a significant enhancement in potency for the methyl esters against both bloodstream and procyclic forms of the parasite, without showing cytotoxicity to human HeLa cells. nih.gov Other research has identified that tryptophan butyl ester and propyl ester also exhibit strong antitrypanosomal actions. nih.gov This line of inquiry suggests that modifying the tryptophan structure is a viable strategy for developing new treatments for trypanosomiasis. nih.gov

Table 3: Anti-parasitic Activity of Tryptophan Esters against Trypanosoma brucei

| Compound | Form | Activity |

| L-Tryptophan Derivatives | Free Acid | Lower trypanocidal activity nih.gov |

| L-Tryptophan Methyl Esters | Methyl Ester | Increased trypanocidal activity nih.gov |

| Tryptophan Butyl Ester | Butyl Ester | Strong antitrypanosomal action (IC₅₀ = 0.66 µg/ml) nih.gov |

| Tryptophan Propyl Ester | Propyl Ester | Strong antitrypanosomal action (IC₅₀ = 1.46 µg/ml) nih.gov |

The essential role of tryptophan in protein synthesis and its unique chemical properties have made its derivatives attractive candidates for the development of new antimicrobial agents.

Research has demonstrated that tryptophan is a critical residue for the function of many antimicrobial peptides (AMPs). nih.govnih.gov Studies on derivatives of the duck cathelicidin (B612621) (dCATH) peptide showed that truncated versions containing at least one tryptophan residue retained potent antibacterial activity, while those lacking tryptophan did not. nih.gov Further investigations into synthetic peptides have involved substituting standard tryptophan with modified versions, such as 5-methyl tryptophan or 5-fluoro tryptophan. nih.gov These modifications have been shown to significantly enhance antimicrobial activity against various pathogenic bacteria. nih.gov

In the realm of antifungal research, derivatives such as Schiff bases of tryptophan have been synthesized and screened for activity against fungal pathogens like Aspergillus niger and Candida albicans. ijcrcps.com Additionally, certain short, tryptophan-centered peptides have exhibited selective and potent antifungal activity, including against fluconazole-resistant Candida strains. nih.gov These findings highlight the potential of engineered tryptophan derivatives to combat both bacterial and fungal infections.

Cardiovascular Effects of Ester Derivatives (e.g., Vasodilation Mechanisms)

Research into the cardiovascular effects of L-tryptophan ester derivatives has revealed significant potential for vasodilation, the widening of blood vessels. While L-tryptophan is a precursor to the vasoconstrictor serotonin, its esterified forms, such as L-tryptophan ethyl ester (L-Wee), have demonstrated the ability to lower blood pressure. nih.gov Studies on rat small mesenteric arteries have shown that L-Wee induces vasodilation, in contrast to L-tryptophan itself, which does not produce the same effect. nih.govnih.gov

The primary mechanism behind this vasodilation appears to be the blockade of voltage-operated calcium channels (VOCCs) in vascular smooth muscle cells. nih.govnih.gov By inhibiting these channels, L-Wee prevents the influx of calcium ions that is necessary for muscle contraction, leading to relaxation of the blood vessel walls and a subsequent decrease in blood pressure. This effect is more pronounced in resistance vessels, like small mesenteric arteries, than in larger conduit vessels. nih.gov

Interestingly, the vasodilator response to L-tryptophan and its D-isomer in the mesenteric vascular bed is independent of the endothelium and is not mediated by 5-HT receptors, potassium channels, or the Na⁺-K⁺-ATPase pump. usask.ca This suggests a direct action on the smooth muscle cells. The discovery that esterified L-tryptophan derivatives can induce vasodilation provides a promising avenue for the development of new treatments for cardiovascular conditions. nih.gov

Cell Viability Studies of Amino Acid Methyl Esters

The impact of L-tryptophan methyl ester and its derivatives on cell viability has been a subject of investigation, particularly in the context of cancer research and parasitic diseases. Some derivatives have shown potential antitumor activity. For instance, this compound has been noted for its ability to inhibit the proliferation of MDA-MB231 breast cancer cells. biosynth.com

In the realm of parasitology, halogenated tryptophan derivatives and their corresponding methyl esters have been evaluated for their antiparasitic potency. nih.gov Notably, methyl esterification of these derivatives was found to increase their trypanocidal activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. nih.gov A key finding from these studies is that many of these compounds were not cytotoxic to human HeLa cells, suggesting a degree of selectivity for the parasite over host cells. nih.gov

Furthermore, studies on T-cell activation have shown that tryptophan deprivation can arrest the cell cycle in the mid-G1 phase and make activated T-cells more susceptible to apoptosis. nih.gov This highlights the critical role of tryptophan availability in immune cell viability and proliferation. The investigation of tryptophan metabolites on various cell lines, including HT-22 and cancer cell lines like SK-Mel-28 and HCT-8, further underscores the complex and context-dependent effects of these compounds on cell survival and proliferation. researchgate.net

Metabolic Pathway Investigations and Disruptions

Analysis of Tryptophan Catabolism and Kynurenine Pathway Interactions

Tryptophan, an essential amino acid, is primarily metabolized through the kynurenine pathway, a process that accounts for approximately 95% of its degradation. nih.govnih.gov This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which convert tryptophan to N-formylkynurenine, which is then transformed into kynurenine. nih.govyoutube.comyoutube.com The kynurenine pathway is crucial in various physiological and pathological states, including immune regulation, inflammation, and neurological function. nih.govnih.govnih.gov

Studies on Aromatic Amino Acid Transamination Mechanisms in Parasites

The metabolism of aromatic amino acids, including tryptophan, is a critical process for the survival and virulence of certain parasites, such as Trypanosoma brucei. plos.orgnih.gov These parasites heavily rely on the transamination of aromatic amino acids, a process that is significantly different from that in their human hosts, making it a potential target for selective chemotherapeutic agents. plos.orgnih.gov

Research has shown that halogenated derivatives of tryptophan, particularly their methyl esters, can disrupt these essential transamination mechanisms in T. brucei. nih.govplos.org These compounds have demonstrated significant trypanocidal activity. plos.org Metabolomic analyses of parasites treated with these analogues revealed substantial disturbances in their metabolic functions, especially in the metabolism of aromatic amino acids. plos.orgnih.gov The trypanocidal effects of these potent compounds could be reversed by adding excess natural tryptophan to the growth media, indicating a competitive interaction and direct involvement of these analogues in the parasite's tryptophan metabolism. nih.gov The uptake and subsequent rapid hydrolysis of the methyl ester analogues within the parasite confirm their role as precursors to the active free acid form, which then interferes with the transamination process. plos.org

Impact on Host-Parasite Interactions through Metabolic Disruption

The metabolic interplay between a host and a parasite is a critical determinant of the outcome of an infection. Tryptophan metabolism, in particular, plays a pivotal role in this interaction. nih.gov Parasites like Trypanosoma brucei deplete aromatic amino acids from the host's plasma to fuel their own metabolic needs. plos.org This depletion can have significant consequences for the host, including effects on serotonin metabolism and neurological function. nih.gov

The disruption of parasite metabolism through targeted compounds can alter this delicate balance. For instance, the use of halogenated tryptophan analogues not only kills the parasite by interfering with its transamination pathways but also highlights the parasite's metabolic vulnerabilities. plos.orgnih.gov The activation of drug candidates through a combination of host and parasite enzymes represents a novel approach to chemotherapy. nih.gov An example of this is the activation of certain aminomethylphenoxy-benzoxaboroles, where a host enzyme first modifies the compound, which is then taken up by the parasite and further metabolized into its active, toxic form. nih.gov This co-metabolic activation underscores the importance of understanding the intricate metabolic interactions at the host-parasite interface to develop more effective and selective therapeutic strategies. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| L-Tryptophan |

| Serotonin |

| L-Tryptophan ethyl ester (L-Wee) |

| Kynurenine |

| N-formylkynurenine |

| Indoleamine 2,3-dioxygenase (IDO) |

| Tryptophan 2,3-dioxygenase (TDO) |

| Cortisol |

Analytical and Methodological Advancements Involving L Tryptophan Methyl Ester Hydrochloride

Analytical Techniques for Detection and Quantification

The precise detection and quantification of L-Tryptophan methyl ester hydrochloride are crucial for its various applications, including its use as a pharmaceutical intermediate and a research chemical. acs.orgresearchgate.netchemimpex.com A range of sophisticated analytical techniques are employed for its analysis, ensuring high sensitivity, selectivity, and accuracy.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of tryptophan and its derivatives. In many chromatographic methods, L-Tryptophan methyl ester is utilized as an internal standard for the quantification of tryptophan and its metabolites. nih.gov HPLC methods for analyzing L-tryptophan often involve alkaline hydrolysis of protein samples, followed by separation on a column like a C18 column. researchgate.net

For instance, a typical HPLC system for analyzing related compounds might use a gradient mobile phase consisting of a buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile). nih.gov Detection is commonly performed using UV absorbance, often at 220 nm or 280 nm. nih.gov The separation is typically achieved on octadecyl silica (B1680970) (ODS) columns, which are well-suited for retaining and separating tryptophan and its esters. nih.gov While direct analysis of this compound is feasible, its primary role in HPLC is often to aid in the accurate quantification of other related analytes by accounting for variations in sample preparation and injection volume. nih.gov

Table 1: Example HPLC Parameters for Tryptophan-Related Compound Analysis

| Parameter | Condition | Source |

| Mobile Phase A | 0.1% TFA in water | nih.gov |

| Mobile Phase B | 0.1% TFA in acetonitrile (B52724)/water (80/20, v/v) | nih.gov |

| Column | Ultrasphere C18, 5 µm, 250 mm × 4.6 mm | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Temperature | 30 °C | nih.gov |

| Detection | UV at 220 nm or 280 nm | nih.gov |

Mass Spectrometry (MS) Based Analysis (e.g., UHPLC-ESI-MS/MS)

Mass Spectrometry (MS), particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for analyzing this compound and its related metabolites. Techniques like Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) are powerful tools for this purpose. mdpi.comrsc.org

In MS-based analysis, the compound is first ionized, typically forming a protonated molecule [M+H]⁺ in positive ionization mode. For L-Tryptophan methyl ester, the precursor ion would have a mass-to-charge ratio (m/z) of approximately 219.113. nih.gov Subsequent fragmentation of this precursor ion in the mass spectrometer (MS/MS) generates characteristic product ions, which provides a high degree of structural confirmation and allows for highly selective quantification. For example, a significant fragment ion for L-Tryptophan methyl ester is observed at m/z 130.0. chemicalbook.com The development of quantitative methods using UHPLC coupled to a quadrupole Orbitrap tandem mass spectrometer with electrospray ionization in the parallel reaction monitoring (PRM) mode allows for the sensitive detection of tryptophan and its metabolites, with limits of quantification often in the low ng/mL range. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of this compound. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the molecular structure.

The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ shows characteristic signals for each proton in the molecule. chemicalbook.comrsc.org For example, the protons of the indole (B1671886) ring appear in the aromatic region (typically ~7.0-7.6 ppm), the α-proton of the amino acid backbone appears around 4.2 ppm, and the methyl ester protons present as a sharp singlet at approximately 3.6 ppm. chemicalbook.com The presence of the hydrochloride salt results in a broad signal for the ammonium (B1175870) protons (NH₃⁺) at a downfield chemical shift, around 8.8 ppm. chemicalbook.com

¹³C NMR provides complementary information, showing distinct signals for each unique carbon atom. Key signals include the carbonyl carbon of the ester at around 170.9 ppm, the α-carbon at approximately 53.6 ppm, and various signals for the indole ring carbons. chemicalbook.com The purity of a sample can be assessed by the absence of unexpected signals in both ¹H and ¹³C NMR spectra.

Table 2: Selected ¹H NMR Chemical Shifts for this compound

| Assignment | Chemical Shift (ppm) | Solvent | Source |

| Indole NH | ~11.2 | DMSO-d₆ | chemicalbook.com |

| Ammonium (NH₃⁺) | ~8.81 | DMSO-d₆ | chemicalbook.com |

| Indole Ring Protons | ~7.01 - 7.54 | DMSO-d₆ | chemicalbook.com |

| α-Proton (CH) | ~4.19 | DMSO-d₆ | chemicalbook.com |

| Methyl Ester (OCH₃) | ~3.63 | DMSO-d₆ | chemicalbook.com |

| β-Protons (CH₂) | ~3.33 - 3.39 | DMSO-d₆ | chemicalbook.com |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For this compound and related compounds, derivatization can enhance detection sensitivity, improve chromatographic separation, and enable the analysis of specific forms, such as enantiomers.

Pre-column Fluorescence Derivatization for Enantiomer Quantification

The quantification of individual enantiomers (L- and D-forms) of tryptophan and its esters is critical in many biological and pharmaceutical contexts. Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral selector. One common strategy is pre-column derivatization with a chiral, fluorescent reagent. nih.govcabidigitallibrary.org

Reagents such as (R)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole ((R)-DBD-PyNCS) react with the primary amine group of the amino acid ester. nih.govresearchgate.net This reaction forms a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated on a standard achiral HPLC column (e.g., a C18 column). The fluorescent tag introduced by the derivatization reagent allows for highly sensitive detection using a fluorescence detector. This approach enables the quantification of both L- and D-tryptophan derivatives in various matrices. nih.govresearchgate.net Another set of reagents used for this purpose includes o-phthaldialdehyde (OPA) in combination with a chiral thiol like N-isobutyryl-L-cysteine (IBLC). cabidigitallibrary.org

Derivatization for Gas Chromatographic Analysis of Metabolites

Gas Chromatography (GC) is a powerful separation technique, but it requires analytes to be volatile and thermally stable. Amino acids and their esters, including L-Tryptophan methyl ester, are generally non-volatile. Therefore, a derivatization step is necessary to make them suitable for GC analysis. nih.gov

Silylation is a common derivatization technique where active hydrogen atoms (in -OH, -NH₂, and -COOH groups) are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to create these volatile derivatives. nih.gov Following silylation, the derivatized tryptophan metabolites can be separated by GC and detected with high sensitivity using a mass spectrometer (GC-MS). This methodology is effective for determining various indole-containing metabolites of tryptophan in biological samples like serum and cerebrospinal fluid. nih.gov

Methods for Radiolabeling and Isotope Incorporation in Derivatives

This compound serves as a crucial precursor and intermediate in the synthesis of various isotopically labeled tryptophan derivatives. These labeled compounds are instrumental in diverse research applications, particularly in the fields of neuropharmacology, oncology, and metabolic studies, often in conjunction with positron emission tomography (PET) imaging. The methodologies for introducing isotopes such as Carbon-11 ([¹¹C]), Carbon-14 ([¹⁴C]), Fluorine-18 ([¹⁸F]), deuterium (B1214612) ([²H]), and tritium (B154650) ([³H]) into tryptophan derivatives frequently involve the use of L-tryptophan methyl ester as a starting material.

One notable application is in the synthesis of α-[¹¹C]methyl-L-tryptophan, a radiotracer used in PET imaging to map brain serotonin (B10506) synthesis and kynurenine (B1673888) pathway metabolism. nih.gov The synthesis involves the alkylation of the Schiff base of L-tryptophan methyl ester with [¹¹C]methyl iodide. nih.gov This "no-carrier-added" synthesis method yields α-[¹¹C]methyl-L-tryptophan with a high specific activity, making it suitable for sensitive in vivo imaging studies. nih.gov Similarly, for the synthesis of enantiomerically pure α-[¹⁴C]methyl-L-tryptophan, the radiolabeled methyl group is introduced via the α-methylation of the lithium enolate of the Schiff base of L-tryptophan methyl ester. nih.govresearchgate.net Subsequent hydrolysis and enzymatic resolution yield the desired product. nih.gov

The development of tryptophan-based PET tracers with longer half-lives has led to the synthesis of [¹⁸F]-labeled analogues. While some methods focus on direct radiofluorination of the tryptophan aromatic ring, others utilize derivatives of L-tryptophan methyl ester. thno.org For instance, novel [¹⁸F]-labeled tryptophan analogues for imaging medulloblastoma have been developed, highlighting the importance of these tracers in oncology. bioworld.comnih.gov Although direct labeling of this compound with [¹⁸F] is not the primary route, its derivatives are key for creating precursors for radiofluorination. thno.org

In addition to radioisotopes, stable isotopes like deuterium are also incorporated into tryptophan derivatives for various studies. An efficient method for the deuteration of amino acids, including tryptophan, has been developed using a Pt/C-catalyzed hydrogen–deuterium exchange reaction. preprints.org Enzymatic methods have also been employed to synthesize derivatives of L-tryptophan labeled with deuterium and tritium in the side chain. nih.gov These methods often utilize derivatives of indole and other precursors in enzymatic coupling reactions. nih.govnih.gov

Interactive Table: Methods for Radiolabeling and Isotope Incorporation in L-Tryptophan Derivatives

| Isotope | Labeled Compound | Precursor/Intermediate | Method Highlights | Application |

| [¹¹C] | α-[¹¹C]methyl-L-tryptophan | Schiff base of L-tryptophan methyl ester | Alkylation with [¹¹C]methyl iodide. nih.gov | PET imaging of serotonin synthesis and kynurenine pathway. nih.govresearchgate.net |

| [¹⁴C] | α-[¹⁴C]methyl-L-tryptophan | Schiff base of L-tryptophan methyl ester | α-methylation of the lithium enolate followed by enzymatic resolution. nih.govresearchgate.net | Metabolic and in vivo studies. |

| [¹⁸F] | 5-[¹⁸F]Fluoro-α-methyl-tryptophan | 5-BPin-AMT derivatives | Copper-catalyzed radiofluorination. thno.org | PET imaging in oncology. thno.org |

| [²H] | Deuterium-labeled L-tryptophan derivatives | L-tryptophan | Pt/C-catalyzed hydrogen–deuterium exchange. preprints.org | Metabolic tracing and pharmacokinetic analysis. preprints.org |

| [³H] | Tritium-labeled L-tryptophan derivatives | Indole derivatives | Enzymatic coupling catalyzed by tryptophanase. nih.gov | Biomedical research. mdpi.com |

Utilization as a Certified Reference Material and Pharmaceutical Secondary Standard

This compound is utilized as a Certified Reference Material (CRM) and a pharmaceutical secondary standard. These standards are critical for quality control and assurance in the pharmaceutical industry, ensuring the identity, purity, and quality of drug substances and products.

As a pharmaceutical secondary standard, this compound provides a convenient and cost-effective alternative to primary pharmacopeial standards. It is qualified as a Certified Reference Material and is suitable for a variety of analytical applications, including but not limited to, pharmaceutical release testing, method development for both qualitative and quantitative analyses, and other calibration requirements. These secondary standards offer multi-traceability to the primary standards of the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), where applicable.

The use of a certified reference material like this compound is essential for laboratories to achieve accurate and reproducible results, thereby ensuring the safety and efficacy of pharmaceutical products. It serves as a benchmark for analytical methods and helps in maintaining compliance with regulatory standards.

Interactive Table: Specifications of this compound as a Reference Material

| Property | Specification |

| Synonyms | Methyl L-Tryptophanate Hydrochloride, H-Trp-OMe·HCl tcichemicals.com |

| CAS Number | 7524-52-9 tcichemicals.combiosynth.com |

| Molecular Formula | C₁₂H₁₄N₂O₂·HCl tcichemicals.com |

| Molecular Weight | 254.71 g/mol tcichemicals.combiosynth.com |

| Purity | >98.0% (HPLC) tcichemicals.com |

| Appearance | White to light yellow to light orange powder to crystal tcichemicals.com |

| Application | Pharmaceutical secondary standard for release testing and research. thno.org |

Future Directions and Emerging Research Avenues for L Tryptophan Methyl Ester Hydrochloride

Development of Novel Therapeutic Agents Based on L-Tryptophan Methyl Ester Hydrochloride Scaffolds

The indole (B1671886) structure within this compound makes it a valuable scaffold in medicinal chemistry and drug discovery. google.comtcichemicals.com Its utility as a chiral building block is foundational to the synthesis of complex pharmaceuticals. oup.com For instance, the compound is used to create N-substituted L-tryptophan methyl esters, which are recognized as important intermediates with broad application prospects in drug synthesis due to their significant biological activity. google.com

Research has demonstrated the successful use of this scaffold in synthesizing ligands for benzodiazepine (B76468) receptors. biosynth.com Furthermore, the closely related D-isomer, D-Tryptophan methyl ester hydrochloride, serves as a key starting material for the synthesis of Tadalafil (Cialis), a drug used to treat erectile dysfunction. google.com This highlights the adaptability of the tryptophan methyl ester framework for creating structurally diverse and therapeutically relevant molecules.

Beyond direct synthesis, innovative applications are emerging. In one study, L-(+)-Tryptophan methyl ester was polymerized to create microbeads that function as a heterogeneous catalyst for the green synthesis of 2-amino-4-(nitromethyl)-4H-chromene-3-carbonitriles. nih.gov This demonstrates the potential for developing novel catalytic systems and materials based on this scaffold, opening new avenues for chemical synthesis and engineering. nih.gov

Advanced Sustainable Synthetic Methodologies and Green Chemistry Approaches

Traditional methods for synthesizing amino acid esters often involve harsh reagents like thionyl chloride or strong acids, leading to waste disposal and safety concerns. mdpi.com Consequently, a significant research focus is on developing advanced, sustainable, and greener synthetic routes for this compound and related compounds.

One advanced approach involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature. google.commdpi.com This method offers a convenient and efficient esterification of amino acids, including L-tryptophan, avoiding harsh conditions and tedious workup procedures. mdpi.com Another patented method focuses on industrial-scale production with reduced environmental pollution by using an organic amine as a catalyst and an azeotropic distillation to remove water, which drives the esterification reaction to completion. google.comresearchgate.netgoogle.com